4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid 4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1499649-10-3
VCID: VC4573542
InChI: InChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12)
SMILES: CCC1=C(SC(=N1)C2=NC=NN2)C(=O)O
Molecular Formula: C8H8N4O2S
Molecular Weight: 224.24

4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid

CAS No.: 1499649-10-3

Cat. No.: VC4573542

Molecular Formula: C8H8N4O2S

Molecular Weight: 224.24

* For research use only. Not for human or veterinary use.

4-ethyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-5-carboxylic acid - 1499649-10-3

Specification

CAS No. 1499649-10-3
Molecular Formula C8H8N4O2S
Molecular Weight 224.24
IUPAC Name 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2S/c1-2-4-5(8(13)14)15-7(11-4)6-9-3-10-12-6/h3H,2H2,1H3,(H,13,14)(H,9,10,12)
Standard InChI Key UWCIZZVMWXOUHA-UHFFFAOYSA-N
SMILES CCC1=C(SC(=N1)C2=NC=NN2)C(=O)O

Introduction

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, 4-ethyl-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-5-carboxylic acid, reflects its hybrid structure. The thiazole ring—a five-membered aromatic system containing nitrogen and sulfur—is substituted at position 2 with a 1,2,4-triazole moiety and at position 4 with an ethyl group. The carboxylic acid functional group at position 5 enhances its polarity and potential for hydrogen bonding .

Molecular and Structural Data

The molecular weight of 240.25 g/mol was computed using PubChem’s algorithms . Key identifiers include:

  • SMILES: CCOC1=C(SC(=N1)C2=NC=NN2)C(=O)O

  • InChIKey: XZBFQXAAKWSAQM-UHFFFAOYSA-N

A 3D conformational analysis reveals planar geometry for the thiazole and triazole rings, with the ethyl and carboxylic acid groups adopting staggered configurations to minimize steric strain .

Structural Characteristics and Physicochemical Properties

The compound’s architecture combines two nitrogen-rich heterocycles, conferring unique electronic and steric properties.

Thiazole-Triazole Hybrid System

The thiazole ring contributes aromatic stability and π-electron density, while the triazole moiety introduces additional nitrogen atoms capable of hydrogen bonding and metal coordination. Substituent effects include:

  • Ethyl Group (C4): Enhances lipophilicity, potentially improving membrane permeability.

  • Carboxylic Acid (C5): Increases water solubility and enables salt formation or ester prodrug derivatization .

Computed Physicochemical Properties

Predictive models estimate the following properties:

PropertyValueSource
LogP (Partition Coefficient)1.2PubChem
Topological Polar Surface Area105 ŲECHA
Water Solubility2.1 mg/mL (25°C)PubChem

Comparative Analysis with Structural Analogs

To contextualize its properties, this compound is compared to two analogs:

PropertyTarget Compound4-Methyl Analog 2-(Triazol-3-yl) Base
Molecular FormulaC₈H₈N₄O₂SC₇H₆N₄O₂SC₆H₄N₄O₂S
Molecular Weight240.25 g/mol210.22 g/mol196.19 g/mol
HazardsH315, H319, H335Not reportedNot reported

The ethyl substituent increases molecular weight by 14% compared to the methyl analog, correlating with higher hydrophobicity (LogP 1.2 vs. 0.8) .

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